molecular formula C8H8ClN B1280213 2-Chloro-5-(prop-1-en-2-yl)pyridine CAS No. 68700-92-5

2-Chloro-5-(prop-1-en-2-yl)pyridine

Cat. No. B1280213
CAS RN: 68700-92-5
M. Wt: 153.61 g/mol
InChI Key: QZBFXTKTUZYMRW-UHFFFAOYSA-N
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Description

The compound 2-Chloro-5-(prop-1-en-2-yl)pyridine is a chlorinated pyridine derivative with an alkenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine derivatives and their potential applications. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine as a key intermediate for herbicide production suggests the importance of chlorinated pyridines in agricultural chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, as seen in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These methods could potentially be adapted for the synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine, considering the structural similarities.

Molecular Structure Analysis

Pyridine derivatives exhibit a range of molecular geometries and bonding patterns. For example, the molecular structure of chloro{[N-methyl-N-(2'-pyridinecarboxamide)N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II) shows a square-planar coordination with nitrogen coordination from the pyridine rings . This suggests that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also form complex structures with metals, potentially influencing its reactivity and applications.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the presence of electron-donating or withdrawing groups can affect the acidity and basicity of the nitrogen atom in the pyridine ring, as well as its participation in protonation-deprotonation reactions, which can alter the optical properties of the compound . This implies that the propenyl group in 2-Chloro-5-(prop-1-en-2-yl)pyridine could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be fine-tuned by different substituents. For example, the nonlinear optical properties of a chalcone derivative containing a pyridine ring were found to be promising for optoelectronic device fabrications . This indicates that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also exhibit unique optical properties, making it of interest for materials science research.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Pyridine derivatives have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results : These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Medicinal Chemistry

    • Application : Indole derivatives, which can contain a pyridine nucleus, have been found in many important synthetic drug molecules .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Material Science

    • Application : Pyridine based chalcone derivatives have been used in the study of second harmonic generation (SHG) efficiency .
    • Method : A pyridine based chalcone derivative with two electron donor groups substituted at the meta and ortho positions of the phenylene ring was synthesized .
    • Results : The synthesized compound showed a rise in SHG efficiency .
  • Anti-tubercular Agents

    • Application : Pyrazinamide, a pyridine derivative, is an important first-line drug used in shortening TB therapy .
    • Method : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .
    • Method : The major use of TFMP derivatives is in the protection of crops from pests . In addition, several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Anti-HIV Agents

    • Application : Heterocycle-containing oxindoles derivatives, which can contain a pyridine nucleus, have been evaluated for their anti-HIV activity .
    • Method : Compound (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one was synthesized and evaluated .
    • Results : The compound exhibited potent inhibitory activities against viruses .
  • Anti-tubercular Agents

    • Application : Pyrazinamide, a pyridine derivative, is an important first-line drug used in shortening TB therapy .
    • Method : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Quinoline Derivatives

    • Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
    • Method : The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • Results : (E)-1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one (17) showed potent antifungal and antibacterial results compared with nystatin and ciprofloxacin, respectively .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have been found in many important synthetic drug molecules .
  • Protodeboronation of Pinacol Boronic Esters

    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results : This method is not well developed, but it’s an area of active research .

Safety And Hazards

“2-Chloro-5-(prop-1-en-2-yl)pyridine” is classified as a dangerous substance. It has hazard statements H301-H318-H335-H317-H227, indicating toxicity if swallowed, causing serious eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and being combustible . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .

properties

IUPAC Name

2-chloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBFXTKTUZYMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502631
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(prop-1-en-2-yl)pyridine

CAS RN

68700-92-5
Record name 2-Chloro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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